molecular formula C21H26N6O5 B2625973 3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-92-8

3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2625973
CAS No.: 1021122-92-8
M. Wt: 442.476
InChI Key: OTCIINCWBFSDAJ-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a derivative of the Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes . The potential activity of these compounds as anti-tumor agents was evaluated by cytotoxicity assay in various tumor cell lines .


Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . This ring has been incorporated in a wide range of therapeutically interesting drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate . The process involves the use of substituted aldehydes, HCl, DMF, POCl3, and Morpholine .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader family of heterocyclic compounds which have been extensively studied for their diverse chemical properties and potential applications. Research has shown that the pyrazolo[3,4-d]pyrimidine system, which is part of the chemical structure of this compound, exhibits a multitude of interesting pharmacological properties, indicating potential therapeutic applications. Specifically, synthesis techniques have been developed to create various derivatives of this compound, focusing on modifications to enhance its biological activity and solubility. For instance, the synthesis of novel pyrazolopyrimidines derivatives aimed at improving anticancer and anti-5-lipoxygenase activities has been reported (Rahmouni et al., 2016). Moreover, the chemical structure of this compound has been leveraged to synthesize a variety of other complex molecules, indicating its utility in the field of synthetic organic chemistry (Ho & Suen, 2013).

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets by binding to their active sites, thereby inhibiting their functions . For instance, it binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule network, affecting the cell cycle pathway . Its inhibition of Hsp90 can affect multiple pathways, as Hsp90 is a chaperone protein involved in the proper folding of many client proteins . Furthermore, by inhibiting TrxR, it can affect the oxidative stress response pathway .

Pharmacokinetics

The presence of the trimethoxyphenyl group in its structure suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include disruption of the microtubule network, cell cycle arrest, and induction of apoptosis . It also inhibits the functions of several proteins, leading to changes in various cellular processes .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-29-16-10-14(11-17(30-2)18(16)31-3)21(28)22-4-5-27-20-15(12-25-27)19(23-13-24-20)26-6-8-32-9-7-26/h10-13H,4-9H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCIINCWBFSDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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